4-Chloro-3-fluoro-2H-chromen-2-one
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Overview
Description
4-Chloro-3-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry Coumarins are benzopyran derivatives, and their structure consists of a benzene ring fused with a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 4-chlorophenol with ethyl 3-fluoro-2-oxobutanoate in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or antiviral agent.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent markers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as an anticoagulant, it may inhibit vitamin K epoxide reductase, thereby preventing the synthesis of clotting factors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2H-chromen-2-one: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
3-Fluoro-2H-chromen-2-one: Lacks the chlorine atom, which can also affect its properties.
4-Methyl-2H-chromen-2-one: Substitution with a methyl group instead of halogens, leading to different applications and activities.
Uniqueness
4-Chloro-3-fluoro-2H-chromen-2-one is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical stability, biological activity, and specificity for certain molecular targets. This dual substitution makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-fluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDTYFLWKFRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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